2-Octanone, 4,4-dimethyl-
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Overview
Description
2-Octanone, 4,4-dimethyl- is an organic compound with the molecular formula C10H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanone, 4,4-dimethyl- can be achieved through several methods. One common approach involves the alkylation of 2-octanone with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Octanone, 4,4-dimethyl- may involve the catalytic hydrogenation of 4,4-dimethyl-2-octenal. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired ketone product.
Chemical Reactions Analysis
Types of Reactions
2-Octanone, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products Formed
Oxidation: Formation of 4,4-dimethyl-2-octanoic acid.
Reduction: Formation of 4,4-dimethyl-2-octanol.
Substitution: Formation of various substituted ketones depending on the nucleophile used.
Scientific Research Applications
2-Octanone, 4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a chemical intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Octanone, 4,4-dimethyl- involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with nucleophiles, facilitating reactions such as nucleophilic addition and substitution. The compound’s reactivity is influenced by the steric and electronic effects of the 4,4-dimethyl groups, which can affect the accessibility of the carbonyl carbon.
Comparison with Similar Compounds
Similar Compounds
2-Octanone: Lacks the 4,4-dimethyl groups, making it less sterically hindered and more reactive in certain reactions.
4,4-Dimethyl-2-pentanone: A shorter chain ketone with similar steric effects but different physical properties.
4,4-Dimethyl-3-hexanone: Another ketone with a different carbon chain length and position of the carbonyl group.
Uniqueness
2-Octanone, 4,4-dimethyl- is unique due to the presence of the 4,4-dimethyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound in synthetic chemistry, where selective reactions are desired.
Properties
CAS No. |
49585-97-9 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
4,4-dimethyloctan-2-one |
InChI |
InChI=1S/C10H20O/c1-5-6-7-10(3,4)8-9(2)11/h5-8H2,1-4H3 |
InChI Key |
CTKGADHXPGQCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)CC(=O)C |
Origin of Product |
United States |
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